4-Hydroxymeperidine

Drug metabolism Species variation Urinary excretion

For forensic toxicologists conducting definitive meperidine exposure confirmation, this certified 4-Hydroxymeperidine analytical standard eliminates the risk of normeperidine cross-reactivity. Its unique pharmacokinetic profile (LogP 1.901, TPSA 49.77 Ų) distinguishes it from neurotoxic metabolites, ensuring GLP-compliant method validation and accurate metabolic profiling in clinical and forensic GC-MS/LC-MS/MS workflows.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 4220-06-8
Cat. No. B1200512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymeperidine
CAS4220-06-8
Synonyms4-hydroxymeperidine
4-hydroxymeperidine hydrochloride
para-hydroxymeperidine
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C)C2=CC=C(C=C2)O
InChIInChI=1S/C15H21NO3/c1-3-19-14(18)15(8-10-16(2)11-9-15)12-4-6-13(17)7-5-12/h4-7,17H,3,8-11H2,1-2H3
InChIKeyATMGOQAKRKBJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymeperidine (CAS 4220-06-8) Product Information and Specification Guide


4-Hydroxymeperidine (CAS 4220-06-8), also known as p-hydroxymeperidine or para-hydroxymeperidine, is a phenylpiperidine derivative with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol [1]. This compound is a minor hydroxylated metabolite of the opioid analgesic meperidine (pethidine) formed via aromatic ring oxidation [2]. It is one of several identified meperidine metabolites, alongside normeperidine (norpethidine), meperidinic acid, and normeperidinic acid . While meperidine itself is a mu-opioid receptor agonist with clinical analgesic activity, 4-hydroxymeperidine possesses substantially lower analgesic potency [2]. The compound is primarily utilized as an analytical reference standard in forensic toxicology, clinical drug monitoring, and pharmacokinetic studies involving meperidine metabolism [3].

Why 4-Hydroxymeperidine Cannot Be Substituted by Generic Meperidine Metabolites in Analytical Workflows


Generic substitution among meperidine metabolites fails because these structurally related compounds exhibit fundamentally divergent analytical, pharmacokinetic, and toxicological profiles. 4-Hydroxymeperidine, normeperidine, meperidinic acid, and normeperidinic acid each require distinct extraction, derivatization, and chromatographic separation protocols due to their differing acid-base properties, polarity, and conjugation states . Critically, the toxicological significance of these metabolites differs markedly: normeperidine is a known neurotoxic convulsant that accumulates with repeated meperidine dosing and has a prolonged elimination half-life of 15–40 hours [1], while 4-hydroxymeperidine lacks documented convulsant liability and possesses negligible analgesic activity [2]. Consequently, using an incorrect reference standard in forensic or clinical analysis yields inaccurate quantification, misidentification of metabolic profiles, and flawed toxicological interpretation. The procurement of analytically verified, compound-specific reference materials is essential for assay validation and regulatory compliance.

Quantitative Differentiation of 4-Hydroxymeperidine: Comparator-Based Evidence for Procurement Decisions


4-Hydroxymeperidine vs. Normeperidine: Metabolic Pathway Divergence and Species-Dependent Excretion

4-Hydroxymeperidine formation occurs via an aromatic hydroxylation pathway that is distinct from the N-demethylation pathway producing normeperidine. In a cross-species urinary excretion study following intraperitoneal administration of meperidine hydrochloride (20–40 mg/kg), normeperidine and meperidinic/normeperidinic acids were universally detected across all seven species examined (mice, rats, guinea pigs, rabbits, cats, dogs, and humans). In contrast, 4-hydroxymeperidine was detected in all species except mice, demonstrating that this minor metabolic pathway exhibits species-specific expression patterns [1]. Notably, ester hydrolysis to meperidinic and normeperidinic acids constitutes the major metabolic pathway for meperidine clearance, exceeding both N-demethylation and aromatic hydroxylation in quantitative contribution to total excreted drug [1].

Drug metabolism Species variation Urinary excretion Forensic toxicology

4-Hydroxymeperidine vs. Normeperidine: Toxicity Profile Differentiation via Pfizer Rule Analysis

Computational toxicity assessment using the Pfizer Rule (derived from an animal tolerability study dataset of 245 preclinical compounds) indicates that 4-hydroxymeperidine does not trigger the high-risk threshold associated with neurotoxic and cardiotoxic compounds. The Pfizer Rule states that molecules with LogP > 3 and TPSA < 75 are likely to be toxic. 4-Hydroxymeperidine exhibits a predicted LogP of 1.901 and TPSA of 49.77, placing it below the LogP > 3 threshold and thus classified as 'Accepted' under this model [1]. In contrast, normeperidine—while not explicitly calculated in this dataset—lacks the para-hydroxyl group that increases polarity and reduces LogP in 4-hydroxymeperidine. Clinical literature confirms that normeperidine acts as a CNS stimulant causing convulsions, with seizures occurring at serum concentrations of 0.38–9.9 μg/mL [2], and bioaccumulation is a major complication during prolonged meperidine therapy [3]. 4-Hydroxymeperidine has not been associated with convulsant activity in any published study.

Predictive toxicology Physicochemical properties Drug safety ADMET

4-Hydroxymeperidine in Primate Models: Species-Dependent Metabolic Variation vs. Rat

In a comparative study of meperidine metabolism across non-human primate species (vervet, patas, mona monkeys, and mangabey) administered 5 mg/kg meperidine intramuscularly, 4′-hydroxymeperidine was detected and quantitated only in some species alongside other metabolites including unchanged meperidine, normeperidine, meperidine-N-oxide, and conjugated meperidinic/normeperidinic acids [1]. The metabolic profile of meperidine showed considerable interprimate variation, with the mangabey providing the best metabolic model for humans, while the vervet was unsuitable [1]. Critically, the metabolism of meperidine in the rat was markedly different from that in humans and all examined primate species [1], suggesting that rat-derived 4-hydroxymeperidine data cannot be reliably extrapolated to human metabolism predictions.

Primate metabolism Preclinical models Species scaling Drug development

4-Hydroxymeperidine as an Analytical Reference Standard: Detection Sensitivity Relative to Major Metabolites

In human urine following meperidine administration, p-hydroxymeperidine (4-hydroxymeperidine) is a minor metabolite detected at substantially lower concentrations than the major excretory products. A selected ion monitoring study quantified urinary excretion of meperidine metabolites: meperidinic acid accounted for 41.7% of total excreted drug, normeperidinic acid 23.2%, and pethidine N-oxide constituted less than 0.5% of the excreted amount [1]. Critically, p-hydroxypethidine (4-hydroxymeperidine) was only detected in the urine of two of the patients studied, confirming its status as a minor, inconsistently formed human metabolite [1]. This contrasts sharply with normeperidine, which is consistently detected as the major circulating active metabolite in human plasma [2].

Analytical chemistry Forensic toxicology Reference standards GC-MS

Validated Application Scenarios for 4-Hydroxymeperidine (CAS 4220-06-8) Based on Quantitative Evidence


Forensic Toxicology: Confirmatory Analysis of Meperidine Exposure

Forensic laboratories require certified 4-hydroxymeperidine reference standards to definitively identify or exclude this minor metabolite during comprehensive meperidine toxicology screening. Given that 4-hydroxymeperidine is detected inconsistently in human urine—with positive identification in only a subset of meperidine-exposed individuals [1]—its absence does not exclude meperidine use. However, when present, it provides confirmatory evidence of meperidine ingestion distinct from other opioids. Laboratories must use authentic 4-hydroxymeperidine reference material to validate GC-MS or LC-MS/MS methods, establish retention times, and generate mass spectral libraries for forensic casework interpretation.

Pharmaceutical Impurity Profiling and Forced Degradation Studies

Pharmaceutical manufacturers conducting impurity profiling of meperidine drug substances and formulations must identify and quantify 4-hydroxymeperidine as a potential process-related impurity or degradation product. The physicochemical properties of 4-hydroxymeperidine—including LogP 1.901 and TPSA 49.77 Ų [2]—predict favorable membrane permeability characteristics and low Pfizer Rule toxicity risk. This distinguishes 4-hydroxymeperidine from normeperidine impurities that carry documented neurotoxic convulsant liability at serum concentrations of 0.38–9.9 μg/mL [3]. Procurement of high-purity 4-hydroxymeperidine reference material enables accurate quantification and toxicological risk assessment for regulatory submissions.

Cross-Species Drug Metabolism Research and Species Scaling Studies

Investigators studying species-dependent variations in meperidine metabolism require 4-hydroxymeperidine analytical standards to calibrate detection methods across different animal models. The species-specific nature of 4-hydroxymeperidine formation—detected in rats, guinea pigs, rabbits, cats, and dogs, but absent in mice [4]—necessitates validated reference materials for interspecies comparisons. Furthermore, the marked difference between rat metabolism and human/primate metabolism [5] underscores the importance of using 4-hydroxymeperidine standards when developing and validating non-human primate metabolic models for human drug disposition predictions.

Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring Method Development

Clinical pharmacology laboratories developing LC-MS/MS assays for meperidine therapeutic drug monitoring must include 4-hydroxymeperidine among their metabolite panel to achieve complete metabolic profiling. Although 4-hydroxymeperidine is a minor metabolite with low analgesic potency [6], its quantification alongside major metabolites—meperidinic acid (41.7% of excreted drug) and normeperidinic acid (23.2%) [1]—provides comprehensive assessment of individual patient metabolic capacity and potential for altered drug disposition. Authentic reference standards are essential for assay calibration, quality control, and method validation to meet clinical laboratory accreditation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxymeperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.